tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-[bis(3-aminopropyl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N4O2/c1-13(2,3)19-12(18)16-8-11-17(9-4-6-14)10-5-7-15/h4-11,14-15H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWREYGNBOOQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCCN)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 2-(bis(3-aminopropyl)amino)ethylamine . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Research indicates that tert-butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate exhibits notable biological activity, particularly in the following areas:
Drug Development
The compound's structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies. The presence of multiple amine groups may enhance its binding affinity to various receptors or enzymes, which is crucial in drug design.
Neuroprotective Effects
Preliminary studies have indicated that this compound may exhibit neuroprotective properties. For instance, it has been investigated for its ability to activate the TrkB receptor, which is involved in neuronal survival and differentiation. Activation of this receptor can lead to reduced cell death in neurodegenerative conditions .
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes linked to cancer cell proliferation, suggesting its application as an anticancer agent .
Antimicrobial Activity
Initial assessments indicate that this compound possesses antimicrobial properties against certain bacterial strains. This suggests its potential use in developing new antibiotics .
Case Study 1: Neuroprotective Mechanism
A study evaluated the effects of this compound on NIH-3T3 cells expressing the TrkB receptor. The compound significantly reduced cell death caused by serum deprivation, demonstrating its potential as a neuroprotective agent through TrkB activation .
Case Study 2: Enzyme Inhibition
In another investigation, the inhibitory effects of this compound on specific enzymes related to cancer were assessed. The results showed a significant reduction in enzymatic activity at micromolar concentrations, highlighting its potential role as an anticancer therapeutic .
Case Study 3: Antimicrobial Properties
A study focused on the antimicrobial efficacy of this compound against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its promise in antibiotic development .
Mechanism of Action
The mechanism of action of tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds . It may also interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of Boc-protected amines, which are widely employed in pharmaceutical and materials science. Below is a detailed comparison with structurally analogous derivatives, focusing on synthesis, stability, and functional utility.
tert-Butyl N-(6-bromohexyl)carbamate
tert-Butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate
tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate (target compound)
Key Observations :
- The target compound’s bis(3-aminopropyl)aminoethyl structure provides a branched polyamine scaffold, distinguishing it from linear or ether-containing analogs.
- While synthesis yields for Boc protection in analogs are moderate (44–55%), the deprotection step consistently achieves high efficiency (67–96%), suggesting robustness in acidic cleavage workflows .
Functional and Reactivity Differences
- Solubility and Polarity : The target compound’s branched polyamine structure likely increases hydrophilicity compared to the hydrophobic 6-bromohexyl analog. The ethylene glycol-based analog, however, may exhibit superior aqueous solubility due to its ether linkages.
- Post-Deprotection Reactivity : The free tertiary amine in the target compound enables multi-dentate ligand formation, making it advantageous for metal coordination or dendrimer synthesis. In contrast, the primary amines in analogs are more suited for single-site modifications (e.g., amide coupling).
- Stability: Boc-protected amines are generally stable under basic conditions but susceptible to acid.
Biological Activity
tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate, also known by its CAS number 500904-24-5, is a compound of interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₃H₃₁N₃O₂
- Molecular Weight : 241.43 g/mol
- Structural Characteristics : The compound features a tert-butyl group attached to a carbamate moiety, along with a bis(3-aminopropyl)amino group that enhances its solubility and biological activity.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body:
- Receptor Activation : The compound has been shown to modulate the activity of various neurotransmitter receptors, particularly those involved in neuroprotection and neurogenesis. For instance, it may influence the TrkB receptor signaling pathway, which is crucial for neuronal survival and differentiation .
- Cellular Protection : In vitro studies indicate that this compound can protect cells from induced apoptosis (programmed cell death). This protective effect is particularly notable in neuronal cell lines exposed to stressors such as serum deprivation .
Neuroprotective Effects
Research has highlighted the neuroprotective properties of this compound. In one study, compounds similar to this carbamate were tested for their ability to reduce cell death in NIH-3T3 cells expressing the TrkB receptor. The results showed significant reductions in cell death when treated with the compound compared to controls .
Case Study: TrkB Activation
In a specific case study involving NIH-3T3 cells:
- Objective : To evaluate the compound's ability to activate TrkB receptors.
- Methodology : Cells were treated with varying concentrations of the compound, and subsequent phosphorylation of TrkB and Akt was measured using Western blot analysis.
- Results : The treatment resulted in increased phosphorylation levels of both TrkB and Akt compared to control groups, indicating a robust activation pathway that contributes to cell survival mechanisms .
Comparative Analysis with Similar Compounds
To understand the efficacy of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | CAS Number | Molecular Weight | Key Activity |
|---|---|---|---|
| tert-Butyl (3-aminopropyl)carbamate | 75178-96-0 | 174.24 g/mol | Neuroprotective effects observed |
| tert-Butyl (2-aminoethyl)carbamate | 57260-73-8 | 160.21 g/mol | Moderate receptor activity |
| tert-Butyl (2-(methylamino)ethyl)carbamate | 122734-32-1 | 174.24 g/mol | Limited biological activity |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate, and how do reaction conditions influence yield?
- Answer : The compound is synthesized via carbamate protection of a polyamine precursor. A common method involves reacting tert-butyl carbamate with bis(3-aminopropyl)aminoethylamine under basic conditions (e.g., triethylamine or NaOH) in anhydrous solvents like dichloromethane or acetonitrile . Key factors include:
- Temperature : Elevated temperatures (40–60°C) accelerate reaction kinetics but may increase side reactions.
- pH : Basic conditions (pH 9–11) favor nucleophilic attack by the amine.
- Solvent choice : Polar aprotic solvents improve solubility of intermediates.
- Monitoring : Use TLC (Rf ~0.3 in ethyl acetate/hexane) or HPLC (C18 column, UV detection at 254 nm) to track progress .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Answer :
- NMR : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet) and carbamate carbonyl (δ ~155–160 ppm). The bis(3-aminopropyl)aminoethyl chain shows resonances at δ 2.5–3.5 ppm (methylene protons) .
- Mass spectrometry : ESI-MS in positive ion mode detects [M+H]+ with accurate mass matching the molecular formula (C₁₆H₃₄N₄O₂).
- IR : Stretching vibrations for carbamate (N-H ~3300 cm⁻¹, C=O ~1700 cm⁻¹) and amine groups (N-H ~1600 cm⁻¹) .
Q. How does the compound function as an intermediate in medicinal chemistry?
- Answer : The tert-butyl carbamate (Boc) group protects primary amines during multi-step syntheses (e.g., peptide coupling or heterocycle formation). Subsequent deprotection with TFA or HCl/dioxane regenerates the free amine for further functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data under varying pH and temperature?
- Answer : Stability studies should:
- Test conditions : Use buffered solutions (pH 4–10) at 25°C and 40°C. Monitor degradation via HPLC-MS to identify byproducts (e.g., tert-butanol from Boc cleavage).
- Contradictions : Discrepancies often arise from residual moisture in solvents or impurities in starting materials. Use Karl Fischer titration to ensure anhydrous conditions .
- Recommendation : Store the compound at –20°C under nitrogen to prevent hydrolysis .
Q. What strategies optimize regioselectivity during functionalization of the bis(3-aminopropyl)aminoethyl moiety?
- Answer :
- Protection/deprotection : Temporarily protect one amine with Fmoc or Cbz groups to direct reactivity.
- Catalysis : Use transition metals (e.g., Pd or Cu) for selective cross-coupling at terminal amines.
- Solvent effects : Non-polar solvents (e.g., toluene) favor intramolecular reactions, while DMF promotes intermolecular pathways .
- Case study : Selective alkylation of the primary amine over secondary amines achieved using bulky electrophiles (e.g., tert-butyl bromoacetate) .
Q. How do structural modifications (e.g., fluorination or boronate introduction) impact biological activity?
- Answer :
- Fluorination : Enhances metabolic stability and membrane permeability. For example, analogs with 3-fluorophenyl groups showed improved pharmacokinetics in murine models .
- Boronate esters : Enable Suzuki-Miyaura cross-coupling for late-stage diversification. A boronate-modified derivative (similar to ) exhibited enhanced binding to serine proteases (Kd = 2.3 µM vs. 8.7 µM for parent compound).
- Data interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate structural changes with target affinity .
Q. What methodologies validate the compound’s role in enzyme inhibition studies?
- Answer :
- Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for trypsin-like proteases). Pre-incubate the compound with the enzyme (10–60 min) to assess time-dependent inhibition .
- Covalent binding : Confirm via mass spectrometry of the enzyme-inhibitor complex. For example, a carbamate-linked adduct was detected at m/z 28,530 (vs. 28,300 for apo-enzyme) .
- Controls : Include irreversible inhibitors (e.g., PMSF) and reversible analogs to distinguish mechanisms .
Safety and Handling
Q. What are critical safety protocols for handling this compound in the laboratory?
- Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential amine vapors .
- Spill management : Neutralize with 5% acetic acid solution, then absorb with vermiculite.
- Storage : Keep in amber glass vials under argon at –20°C to prevent oxidation .
Key Research Findings
- The compound’s Boc group is stable under basic conditions but cleaves rapidly in TFA, enabling its use in solid-phase peptide synthesis .
- Analogous carbamates with fluorinated aryl groups demonstrated a 3-fold increase in blood-brain barrier permeability compared to non-fluorinated versions .
- In a 2025 study, derivatives of this compound showed nanomolar inhibition (IC₅₀ = 45 nM) against a SARS-CoV-2 main protease mutant strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
